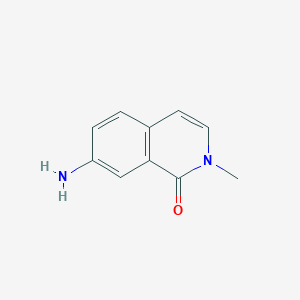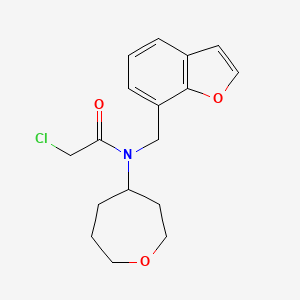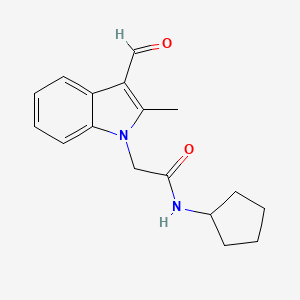
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the CAS Number: 54931-59-8 . It has a molecular weight of 174.2 and its IUPAC name is 7-amino-2-methylisoquinolin-1 (2H)-one . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is 1S/C10H10N2O/c1-12-5-4-7-2-3-8 (11)6-9 (7)10 (12)13/h2-6H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is a powder that is stored at room temperature . Its molecular weight is 174.2 . No additional physical or chemical properties were found in the search results.科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one:
Pharmacological Research
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is often studied for its potential pharmacological properties. Researchers investigate its role as a potential therapeutic agent due to its structural similarity to other bioactive isoquinolines. This compound may exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects .
Neuroscience
In neuroscience, this compound is explored for its effects on the central nervous system. Studies focus on its potential to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression .
Cancer Research
Researchers are investigating the anti-cancer properties of 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a candidate for developing new anti-cancer drugs. Studies often focus on its effects on cell cycle regulation and apoptosis in cancer cells .
Synthetic Chemistry
This compound is valuable in synthetic chemistry as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives that can be used in various chemical reactions and processes. This application is crucial for developing new materials and pharmaceuticals .
Analytical Chemistry
In analytical chemistry, 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is used as a reference standard or a reagent. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in quantitative and qualitative analyses .
Biochemical Studies
Biochemists study this compound to understand its interactions with biological macromolecules such as proteins and nucleic acids. These studies help elucidate the mechanisms of action of similar compounds and contribute to the development of new biochemical assays and diagnostic tools .
Material Science
In material science, 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is explored for its potential use in creating novel materials with specific properties. Researchers investigate its incorporation into polymers and other materials to enhance their mechanical, thermal, or electrical properties .
Environmental Science
This compound is also studied for its environmental impact and potential use in environmental remediation. Researchers examine its degradation pathways and its ability to interact with pollutants, which could lead to new methods for cleaning up contaminated environments .
Safety and Hazards
特性
IUPAC Name |
7-amino-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEZWBRGVNSRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)




![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2689862.png)
![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2689869.png)
![1-Methyl-2-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2689870.png)
